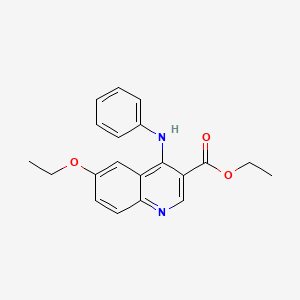
Ethyl 6-ethoxy-4-(phenylamino)quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-ethoxy-4-(phenylamino)quinoline-3-carboxylate is a quinoline derivative with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxy group at the 6th position, a phenylamino group at the 4th position, and an ethyl ester group at the 3rd position of the quinoline ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-ethoxy-4-(phenylamino)quinoline-3-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 6-ethoxyquinoline-3-carboxylic acid with phenylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the corresponding amide. This intermediate is then esterified using ethanol and a catalytic amount of acid to yield the final product.
Another approach involves the use of a Suzuki–Miyaura coupling reaction, where 6-ethoxy-4-bromoquinoline-3-carboxylate is reacted with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The resulting product is then subjected to esterification to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-ethoxy-4-(phenylamino)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or phenylamino groups are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Quinoline-3-carboxylate derivatives with higher oxidation states.
Reduction: Reduced quinoline derivatives with altered functional groups.
Substitution: Substituted quinoline derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Ethyl 6-ethoxy-4-(phenylamino)quinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of ethyl 6-ethoxy-4-(phenylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Ethyl 6-ethoxy-4-(phenylamino)quinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Ethyl 6-methoxy-4-(phenylamino)quinoline-3-carboxylate: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical properties and reactivity.
Ethyl 6-ethoxy-4-(methylamino)quinoline-3-carboxylate: Contains a methylamino group instead of a phenylamino group, resulting in variations in biological activity and applications.
The uniqueness of this compound lies in its specific functional groups, which impart distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H20N2O3 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
ethyl 4-anilino-6-ethoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C20H20N2O3/c1-3-24-15-10-11-18-16(12-15)19(22-14-8-6-5-7-9-14)17(13-21-18)20(23)25-4-2/h5-13H,3-4H2,1-2H3,(H,21,22) |
InChI Key |
AZZPVUZGCAVYBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















